2,3-Dimethyl-2,3-dinitrobutan

Übersicht

Beschreibung

Synthesis Analysis

DMNB is prepared through oxidative coupling of acetone oxime with H2O2 over a modified TS-1 catalyst. This method allows for a one-pot operation where the ammoximation of acetone, followed by catalytic oxidative coupling over TS-1, yields DMNB with a significant yield. This process is highlighted for its simplicity and safety, showcasing the practical aspect of DMNB synthesis (Zhang, Zhao, & Zhang, 2012).

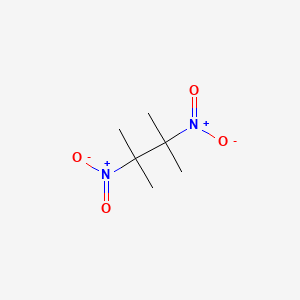

Molecular Structure Analysis

The molecular structure of DMNB and its behavior under various conditions have been extensively studied. Electrospray ionization and tandem mass spectrometry (MS/MS) have elucidated the fragmentation pathways of DMNB cations in the gas phase, revealing insights into its molecular structure and the stability of its adduct ions. These studies have shown that DMNB [M+Na]+ adduct ions are more stable towards dissociation than their protonated analogues, making them attractive targets for rapid screening methods (Paine, Kirk, Ellis-Steinborner, & Blanksby, 2009).

Chemical Reactions and Properties

DMNB's reactivity and properties under various conditions have been studied using methods like solid-phase microextraction coupled to gas chromatography. This approach has been used for the detection of DMNB as a marking agent in explosives, showcasing its chemical properties related to explosive tagging. The method demonstrated sensitivity and suitability for explosive detection at trace levels, emphasizing DMNB's role in security and detection technologies (Li, Zeng, & Zeng, 2007).

Physical Properties Analysis

The physical properties of DMNB, such as solubility in various solvents at different temperatures, have been quantitatively assessed. Its solubility has been determined in solvents like acetone, acetonitrile, and benzene, providing essential data for its handling and application in different mediums. Such studies are crucial for understanding the environmental and practical aspects of DMNB use (Krzymien, 1993).

Chemical Properties Analysis

Investigations into the chemical behavior of DMNB, including its reactivity and stability under various conditions, have provided insights into its chemical properties. For instance, the study of its ion mobility spectrometric behavior under different temperatures and concentrations has shed light on its decomposition pathways, contributing to our understanding of its stability and reactivity in different environments (Munro, Thomas, & Langford, 1998).

Wissenschaftliche Forschungsanwendungen

Additiv für kommerzielle Plastexplosive

DMNB: wird häufig als Additiv in kommerziellen Plastexplosiven verwendet {svg_1}. Es ist ein Kennzeichnungsstoff, der bei der Detektion von Sprengstoffen hilft. Das Vorhandensein von DMNB in einem Sprengstoffmaterial ermöglicht eine einfachere Identifizierung und Verfolgung, was für Sicherheitsbestimmungen und forensische Analysen entscheidend ist.

Entwicklung von voltammetrischen Messprotokollen

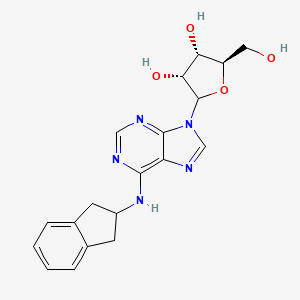

Forscher haben DMNB verwendet, um schnelle, quadratisch-wellenförmige voltammetrische Messprotokolle zu entwickeln {svg_2}. Diese Protokolle sind für die Detektion von Sprengstoffkennzeichnungsstoffen an unmodifizierten Kohlenstofffaser-Elektroden konzipiert, wobei eine Phosphatpufferlösung bei pH 7,0 verwendet wird. Diese Methode ist bedeutend für den schnellen und empfindlichen Nachweis von Sprengstoffen.

Verstärkung von fluoreszierenden Polymersensoren

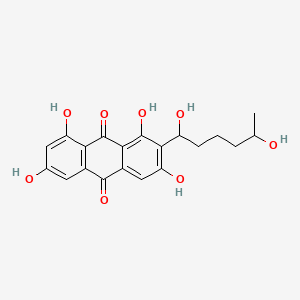

DMNB: war Gegenstand von Studien, die sich mit verstärkenden fluoreszierenden Polymersensoren (AFP) befassen {svg_3}. Diese Sensoren basieren auf dem Prinzip der verstärkten Fluoreszenzlöschung und werden für den ultrasensitiven Nachweis von Sprengstoffen in der Dampfphase verwendet. Die Entwicklung von AFPs für die DMNB-Detektion ist ein Schritt in Richtung umfassender Dampfphasendetektionssysteme, ähnlich denen, die von ausgebildeten Hunden verwendet werden.

Molekular geprägte Polymersensoren

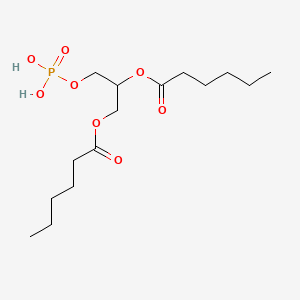

Im Bereich der inneren Sicherheit wurde die Synthese von molekular geprägten Polymersensoren (MIP) berichtet, die mit Silbernanopartikeln eingebettet sind, um Sprengstoffkennzeichnungsstoffe wie DMNB selektiv zu detektieren {svg_4}. Diese Sensoren arbeiten auf Basis des Intensitätsabfalls der lokalisierten Oberflächenplasmonenresonanzbande und bieten eine robuste, spezifische molekulare Erkennungsfähigkeit.

Entwicklung von Festkörper-Plasmonsensoren

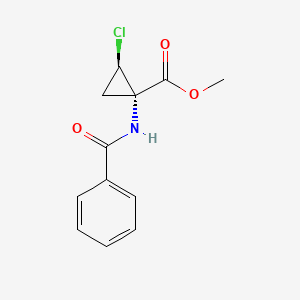

Die Entwicklung von Festkörper-Plasmonsensoren unter Verwendung von DMNB für die Sprengstoffkennzeichnungsstoff-Detektion ist eine weitere bemerkenswerte Anwendung {svg_5}. Diese Sensoren sind so konzipiert, dass sie die Spezifität und Empfindlichkeit der Sprengstoffdetektion verbessern, was für Sicherheits- und Minenräumungsoperationen unerlässlich ist.

Wirkmechanismus

Target of Action

The primary target of 2,3-Dimethyl-2,3-dinitrobutane is explosives. It is used as a detection taggant for explosives, mostly in the United States .

Mode of Action

2,3-Dimethyl-2,3-dinitrobutane does not interact directly with the explosives. Instead, it acts as a marker or taggant that is added to the explosives. This compound is a volatile organic compound, which means it can evaporate into the air . This property allows it to be detected in the air surrounding the explosive material.

Biochemical Pathways

Its function is based on its physical and chemical properties, particularly its volatility and detectability .

Pharmacokinetics

As a volatile organic compound, it is likely to be rapidly absorbed and distributed in the environment .

Result of Action

The primary result of the action of 2,3-Dimethyl-2,3-dinitrobutane is the detection of explosives. Dogs and specialized ion mobility spectrometers are very sensitive to it and can detect as little as 0.5 parts per billion in the air . Its presence allows for more reliable explosive detection .

Eigenschaften

IUPAC Name |

2,3-dimethyl-2,3-dinitrobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCLXOREGBLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063248 | |

| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

3964-18-9 | |

| Record name | 2,3-Dimethyl-2,3-dinitrobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2,3-dinitrobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dinitrobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-2,3-dinitrobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DMNB?

A1: The molecular formula of 2,3-Dimethyl-2,3-dinitrobutane is C6H12N2O4, and its molecular weight is 176.17 g/mol.

Q2: What spectroscopic techniques are useful for characterizing DMNB?

A2: Researchers utilize various spectroscopic methods to characterize DMNB, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed structural information about the hydrogen and carbon environments in the molecule. [, ]

- Terahertz (THz) Spectroscopy: This technique reveals information about the vibrational modes of DMNB in the solid state, aiding in its identification. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is crucial for separating, identifying, and quantifying DMNB, especially in complex mixtures. [, , ]

Q3: What is the solubility of DMNB in common solvents?

A3: DMNB exhibits varying solubility in different solvents. Research has explored its solubility in acetone, acetonitrile, benzene, cyclohexanone, and more, at different temperatures. []

Q4: How stable is DMNB under different environmental conditions?

A4: DMNB is known to sublime at room temperature. [] Its stability in various matrices, such as plastic explosives, is crucial for its effectiveness as a taggant. Research has investigated its depletion rate from these materials. []

Q5: Is DMNB known to participate in any catalytic reactions?

A5: While DMNB is primarily known as a taggant, research has explored its synthesis through oxidative coupling reactions using catalysts like modified titanium silicalite (TS-1). [, ]

Q6: Have computational methods been applied to study DMNB?

A6: Yes, computational chemistry plays a significant role in understanding DMNB:

- Density Functional Theory (DFT): DFT calculations have been instrumental in assigning vibrational modes observed in THz spectra and understanding the intermolecular interactions of DMNB. [, ]

- Molecular Modeling: This has been used to study DMNB's interactions with sensing materials, aiding in the development of sensitive detection methods. [, , ]

Q7: What are the known toxicological properties of DMNB?

A7: Research on the absorption, distribution, metabolism, and excretion (ADME) of DMNB in rats has provided insights into its potential toxicity. Studies indicate slow absorption, prolonged residency within the body, and distribution to fatty and glandular tissues. []

Q8: What are the common analytical techniques used to detect DMNB?

A8: A variety of analytical methods are employed for DMNB detection, including:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive technique is widely used for quantifying DMNB in vapor samples. []

- Voltammetry: Electrochemical methods, particularly voltammetry, offer sensitive and rapid detection of DMNB. []

- Ion Mobility Spectrometry (IMS): IMS, often coupled with Solid Phase Microextraction (SPME), is a field-portable technique used for rapid screening of DMNB and other explosives. [, , ]

- Fluorescence Quenching: Fluorescent materials that exhibit quenching upon interaction with DMNB have been explored for sensing applications. [, , , , , , , , ]

Q9: Are there any alternative taggants to DMNB?

A9: Yes, researchers and regulatory bodies continuously explore alternative taggants. These alternatives aim to balance detection efficacy, safety, and environmental concerns. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)

![8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1209654.png)